2-(3-(trifluoromethyl)benzyl)benzofuran

Physicochemical Properties Lipophilicity ADME

2-(3-(Trifluoromethyl)benzyl)benzofuran, also known as 2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran, is a synthetic heterocyclic compound within the benzofuran class. It has a molecular formula of C16H11F3O and a molecular weight of 276.25 g/mol.

Molecular Formula C16H11F3O
Molecular Weight 276.25 g/mol
CAS No. 55877-51-5
Cat. No. B8699641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(trifluoromethyl)benzyl)benzofuran
CAS55877-51-5
Molecular FormulaC16H11F3O
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H11F3O/c17-16(18,19)13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)20-14/h1-8,10H,9H2
InChIKeyHFGUMVYWWPOKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: 2-(3-(Trifluoromethyl)benzyl)benzofuran (CAS 55877-51-5) Technical Specifications and Core Identity


2-(3-(Trifluoromethyl)benzyl)benzofuran, also known as 2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran, is a synthetic heterocyclic compound within the benzofuran class [1]. It has a molecular formula of C16H11F3O and a molecular weight of 276.25 g/mol [1]. The compound features a benzofuran core substituted at the 2-position with a 3-(trifluoromethyl)benzyl group [1]. It is typically supplied as a research chemical with a common purity specification of 98% .

Why General 2-Benzylbenzofurans Cannot Substitute for 2-(3-(Trifluoromethyl)benzyl)benzofuran


The specific substitution pattern, particularly the 3-trifluoromethyl (-CF3) group on the benzyl ring, imparts unique physicochemical properties that are not present in unsubstituted or differently halogenated 2-benzylbenzofuran analogs. The -CF3 group is a strong electron-withdrawing group that can significantly increase the compound's lipophilicity, altering its metabolic stability, membrane permeability, and potential interactions with hydrophobic binding pockets . While quantitative data for this specific compound is limited, the class-level inference is that the 3-CF3 benzyl moiety creates a unique chemical space, making it unsuitable to simply interchange with other 2-benzylbenzofurans in chemical biology or medicinal chemistry applications .

2-(3-(Trifluoromethyl)benzyl)benzofuran: A Quantitative Evidence Guide for Scientific Selection


Quantified Lipophilicity of 2-(3-(Trifluoromethyl)benzyl)benzofuran Compared to Unsubstituted 2-Benzylbenzofuran

2-(3-(Trifluoromethyl)benzyl)benzofuran exhibits high lipophilicity with a reported LogP value greater than 4.5 . This is a significant departure from the unsubstituted 2-benzylbenzofuran core. For example, a 2-benzylbenzofuran derivative with only a hydroxyl group showed a lower calculated logP of 1.2 [1]. The high LogP of the target compound is a direct result of the trifluoromethyl substitution, which imparts increased hydrophobicity and potential for enhanced membrane permeability relative to less lipophilic benzofuran analogs .

Physicochemical Properties Lipophilicity ADME

Impact of 3-Trifluoromethyl Substitution on Solubility Profile in DMSO for In Vitro Assays

Due to its high lipophilicity, 2-(3-(trifluoromethyl)benzyl)benzofuran is practically insoluble in water but shows good solubility in DMSO (> 50 mM) . While a direct quantitative solubility comparison in DMSO for a non-fluorinated 2-benzylbenzofuran analog is not available from the same source, this solubility in a key organic solvent for biological assays is a critical practical characteristic. The high DMSO solubility facilitates the preparation of concentrated stock solutions for in vitro testing, a property that can be influenced by the specific substituent pattern on the benzofuran core.

Solubility Assay Compatibility Formulation

Comparative Pharmacophore Potential: Fluorinated vs. Non-Fluorinated 2-Benzylbenzofuran Scaffolds

The benzofuran scaffold is a recognized privileged structure, and 2-benzylbenzofurans have demonstrated activity as butyrylcholinesterase (BChE) inhibitors. For instance, the non-fluorinated compound 5-bromo-2-(4-hydroxybenzyl)benzofuran showed an IC50 of 2.93 µM against BChE [1]. While 2-(3-(trifluoromethyl)benzyl)benzofuran has not been directly evaluated in this assay, the introduction of the 3-trifluoromethyl group represents a distinct and underexplored modification. This substitution alters the electron density and steric bulk compared to the active 4-hydroxybenzyl analog, potentially leading to different target engagement and selectivity profiles. This positions the compound as a valuable tool for exploring novel SAR within this pharmacophore family.

Structure-Activity Relationship (SAR) Medicinal Chemistry Benzofuran Derivatives

Best-Fit Research and Industrial Application Scenarios for 2-(3-(Trifluoromethyl)benzyl)benzofuran


Medicinal Chemistry SAR Exploration of Benzofuran-Based Scaffolds

This compound serves as a key analog for expanding structure-activity relationship (SAR) studies around the 2-benzylbenzofuran scaffold. Its distinct 3-trifluoromethyl substitution offers a probe to investigate how increased lipophilicity and electron-withdrawing effects modulate activity against targets like BChE, where related 2-benzylbenzofurans have shown activity [1]. Its use can help define the pharmacophore requirements for potency and selectivity.

Chemical Biology Probe for Investigating Lipophilicity-Dependent Phenomena

With a LogP > 4.5, the compound is significantly more lipophilic than many of its benzofuran counterparts [1]. This property makes it a valuable tool for studying the role of lipophilicity in cellular membrane permeability, subcellular localization, or off-target binding. Its high DMSO solubility (> 50 mM) [1] facilitates its use in cell-based assays where a highly hydrophobic small molecule is required.

Synthetic Intermediate or Building Block for Complex Fluorinated Molecules

As a readily available, pure 2-substituted benzofuran bearing a trifluoromethyl group, this compound can function as a versatile synthetic intermediate. It can be further functionalized at various positions on the benzofuran core or the benzyl ring to construct more complex, fluorinated heterocyclic libraries for drug discovery or materials science applications.

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